

Comparative Guide to the Biological Activity of 2-Amino-5-nitropyrimidine Derivatives

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Compound of Interest

Compound Name: 2-Amino-5-nitropyrimidine

Cat. No.: B189733

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This guide provides a comparative analysis of the biological activities of compounds synthesized from the versatile scaffold, **2-Amino-5-nitropyrimidine**. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the anticancer, antimicrobial, and kinase inhibitory properties of these derivatives, supported by experimental data and detailed protocols.

Introduction

2-Amino-5-nitropyrimidine is a crucial heterocyclic compound that has garnered significant attention in medicinal chemistry.^{[1][2]} Its structure, featuring both an amino and a nitro group, provides a unique platform for synthesizing a diverse range of therapeutic agents.^[2] Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.^{[3][4]} The structural versatility of this scaffold allows for targeted modifications to develop compounds that can selectively inhibit key signaling pathways involved in disease progression.^[5] This guide focuses on derivatives synthesized from **2-Amino-5-nitropyrimidine**, summarizing their efficacy and mechanisms of action.

Anticancer Activity

Derivatives of **2-Amino-5-nitropyrimidine** have shown significant potential as anticancer agents, demonstrating cytotoxic effects against a variety of human cancer cell lines.^{[3][6]} The antiproliferative activity is often evaluated by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of **2-Amino-5-nitropyrimidine** Derivatives

Compound Class/Derivative	Cancer Cell Line	IC50 (μM)	Reference
Indazol-pyrimidine derivative 4f	MCF-7 (Breast)	1.629	[3]
Indazol-pyrimidine derivative 4i	MCF-7 (Breast)	1.841	[3]
Amino-iminopyrimidine derivative 3	MCF-7 (Breast)	1.61	[7]
Amino-iminopyrimidine derivative 3	HepG2 (Liver)	2.02	[7]
Amino-iminopyrimidine derivative 3	A549 (Lung)	1.83	[7]
5-nitropyridyliminothiazolidin-4-one derivative 35	Various	Not specified	[6]
Thieno[2,3-d]pyrimidine derivative 14	MCF-7 (Breast)	22.12	[8]
Thieno[2,3-d]pyrimidine derivative 13	MCF-7 (Breast)	22.52	[8]
5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 36)	RAW 264.7 (Macrophage)	8.6	[9]

Note: The table includes data for various pyrimidine derivatives, highlighting the potency of compounds synthesized using the 2-amino-pyrimidine scaffold.

Kinase Inhibitory Activity

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell cycle progression and survival. [5][10] Thieno[2,3-d]pyrimidines, which can be synthesized from pyrimidine precursors, are known to inhibit various protein kinase enzymes. [11] Targeting kinases like PI3K, Akt, mTOR, and EGFR can disrupt signaling pathways essential for tumor growth. [5][12]

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound Class	Target Kinase	IC50 (μM)	Reference
2-thiopyrimidine derivative 1c	PI3Kδ	0.0034	[13]
Thienopyrimidine derivative	EGFRWT	0.09	[13]
Thienopyrimidine derivative	EGFRT790M	4.03	[13]
Thienopyrimidine derivative IV	VEGF/KDR, PDGF Receptor	0.003	[14]
5-nitropyrimidine-2,4-dione analogue 36	iNOS	6.2	[9]

Antimicrobial Activity

Beyond their anticancer properties, derivatives of **2-Amino-5-nitropyrimidine** have been investigated for their antimicrobial and antifungal activities. [15][16] These compounds are tested against various strains of Gram-positive and Gram-negative bacteria, as well as fungal species. [16][17]

Table 3: Antimicrobial Activity of Pyrimidine Derivatives

Compound Class/Derivative	Target Microorganism	Activity Measurement	Result	Reference
Pyrimidine derivative 3a	Staphylococcus aureus	MIC	Strong	[16]
Pyrimidine derivative 3b	Escherichia coli	MIC	Strong	[16]
Pyrimidine derivative 4a-d	Candida albicans	MIC	Strong	[16]
Thiazolo[5,4-d]pyrimidines 1a-j	Various Bacteria	Zone of Inhibition	Moderate to Good	[18]
Pyrimidine derivative 3c	Candida albicans	Zone of Inhibition	Active	[19]
2-amino-5-alkylidene-thiazol-4-one	Pseudomonas aeruginosa	MIC	16 µg/mL	[20]

Experimental Protocols

Detailed and standardized methodologies are crucial for the reliable evaluation of the biological activity of synthesized compounds.

Anticancer Activity: MTT Cell Proliferation Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation. [3][5]

Materials:

- Cancer cell lines (e.g., MCF-7, A549, HepG2)[5][7]
- Complete growth medium (e.g., DMEM with 10% FBS)

- Synthesized pyrimidine derivatives dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Protocol:

- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[\[5\]](#)
- **Compound Treatment:** Serial dilutions of the test compounds are prepared in the growth medium. The existing medium is removed from the wells and replaced with 100 μ L of the medium containing the desired concentrations of the compounds. The plates are then incubated for an additional 48 hours.[\[3\]](#)[\[21\]](#)
- **MTT Addition:** After the treatment period, 10 μ L of MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C.[\[3\]](#)[\[21\]](#)
- **Formazan Solubilization:** The medium containing MTT is removed, and 100 μ L of DMSO is added to each well to dissolve the purple formazan crystals formed by viable cells.[\[21\]](#)
- **Data Acquisition:** The absorbance is measured at 570 nm using a microplate reader.[\[21\]](#)
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[\[5\]](#)

Antimicrobial Susceptibility Testing: Disk Diffusion Method

The disk diffusion method is a widely used technique to test the susceptibility of bacteria to antimicrobial agents.[19][22]

Materials:

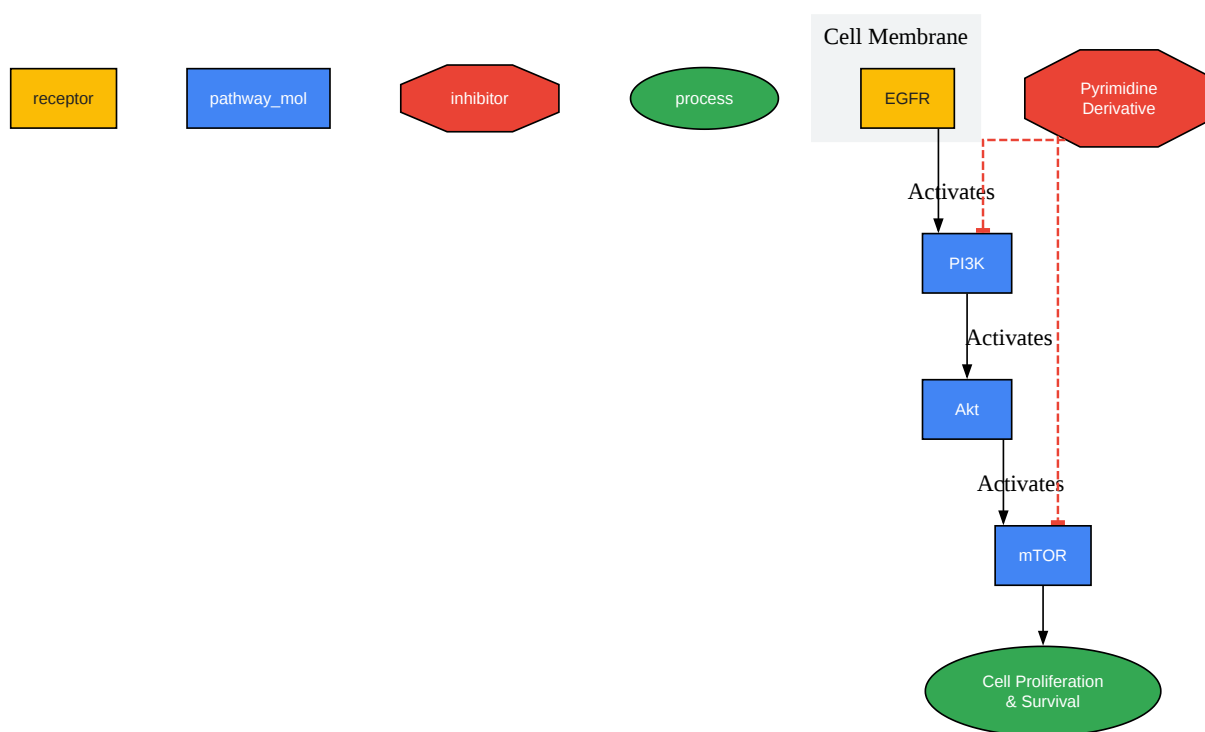
- Bacterial and fungal strains (e.g., *S. aureus*, *E. coli*, *C. albicans*)[16]
- Agar medium (e.g., Mueller-Hinton agar)
- Sterile filter paper disks
- Synthesized pyrimidine derivatives
- Standard antibiotic and antifungal drugs (e.g., Ampicillin, Nystatin)[19]
- Incubator

Protocol:

- **Inoculum Preparation:** A standardized inoculum of the test microorganism is prepared and uniformly swabbed onto the surface of an agar plate.
- **Disk Application:** Sterile filter paper disks are impregnated with known concentrations of the synthesized compounds. These disks are then placed onto the surface of the inoculated agar plate.[22]
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
- **Data Acquisition:** The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will appear around the disk where growth is prevented.[22]
- **Data Analysis:** The diameter of the zone of inhibition is measured in millimeters. The susceptibility of the microorganism is determined by comparing the zone diameter to established standards for reference drugs.[15]

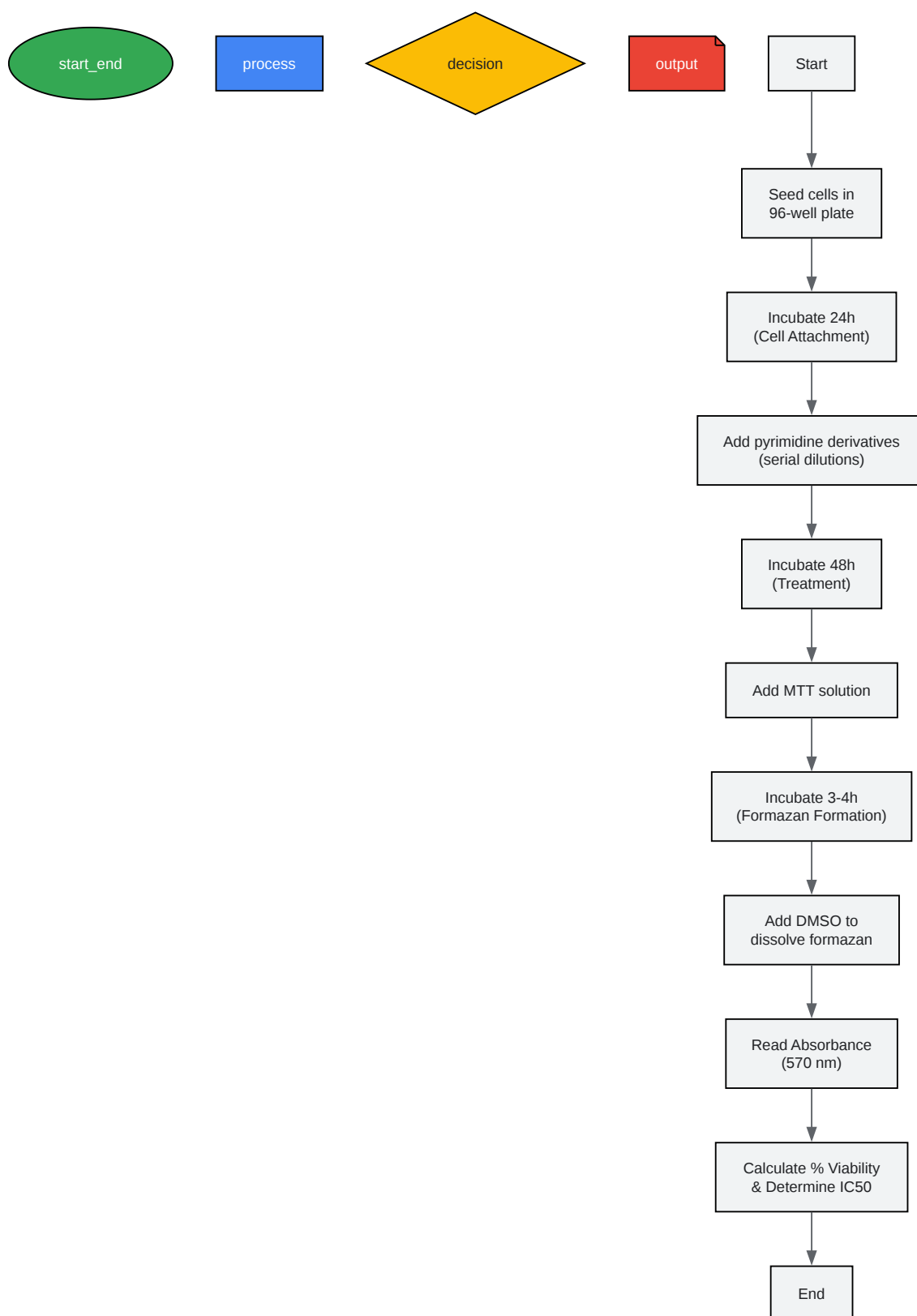
Visualizing Pathways and Workflows

Diagrams are provided to illustrate key biological pathways targeted by these compounds and a typical experimental workflow.



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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrimidine derivatives.



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Caption: Experimental workflow for the MTT cell proliferation assay.

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